3-(3,4-Difluorophenoxy)aniline
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Overview
Description
3-(3,4-Difluorophenoxy)aniline is an organic compound with the molecular formula C12H9F2NO It is a derivative of aniline, where the aniline moiety is substituted with a difluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenoxy)aniline typically involves the reaction of 3,4-difluorophenol with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the hydroxyl group of 3,4-difluorophenol is replaced by the aniline group. This reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions may require reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
3-(3,4-Difluorophenoxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenoxy)aniline involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The difluorophenoxy group can enhance the compound’s binding affinity and specificity towards the target enzyme, leading to effective inhibition.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoroaniline: Similar structure but lacks the phenoxy group.
4-(3,4-Difluorophenoxy)aniline: Positional isomer with the phenoxy group at a different position.
3,5-Difluoroaniline: Another difluoro-substituted aniline with different substitution pattern.
Uniqueness
3-(3,4-Difluorophenoxy)aniline is unique due to the presence of both the difluorophenoxy and aniline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
919524-35-9 |
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Molecular Formula |
C12H9F2NO |
Molecular Weight |
221.20 g/mol |
IUPAC Name |
3-(3,4-difluorophenoxy)aniline |
InChI |
InChI=1S/C12H9F2NO/c13-11-5-4-10(7-12(11)14)16-9-3-1-2-8(15)6-9/h1-7H,15H2 |
InChI Key |
KBJAWZDDLQZVNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=C(C=C2)F)F)N |
Origin of Product |
United States |
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